

# discovery and history of 2-Fluoro-6-methylbenzoyl chloride

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## Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoyl chloride

Cat. No.: B1388809

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An In-depth Technical Guide to **2-Fluoro-6-methylbenzoyl Chloride**: Synthesis, Properties, and Pharmaceutical Applications

## Abstract

**2-Fluoro-6-methylbenzoyl chloride** (CAS No: 535961-78-5) is a specialized halogenated aromatic acyl chloride that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring ortho-fluoro and ortho-methyl groups, imparts specific steric and electronic properties that are highly valuable in the design of complex, biologically active molecules. This technical guide provides a comprehensive overview of the compound's physicochemical properties, detailed synthetic protocols for its preparation from its carboxylic acid precursor, and an in-depth analysis of its primary application as a key intermediate in the synthesis of Avacopan, an FDA-approved therapeutic for ANCA-associated vasculitis. This document is intended for researchers, chemists, and drug development professionals engaged in the field of pharmaceutical synthesis and discovery.

## The Strategic Role of Fluorinated Building Blocks in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile. [1][2] The presence of fluorine can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Fluorinated benzoyl chlorides are

particularly valuable reagents, combining the reactivity of the acyl chloride group for robust amide bond formation with the beneficial effects of fluorination.[2]

**2-Fluoro-6-methylbenzoyl chloride** exemplifies this class of reagents. The ortho-fluoro and ortho-methyl substituents work in concert to enforce a specific dihedral angle of the carbonyl group relative to the aromatic ring. This conformational constraint can be crucial for achieving high-affinity binding to a target protein, effectively locking the molecule into its bioactive conformation. Its application in the synthesis of complex pharmaceuticals underscores the growing demand for precisely engineered chemical intermediates.

## Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory or manufacturing setting. The key identifiers and properties for **2-Fluoro-6-methylbenzoyl chloride** are summarized below.

Property	Value	References
CAS Number	535961-78-5	[5][6][7]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	[6][8][9]
Molecular Weight	172.58 g/mol	[8][9]
Physical Form	Liquid or Solid	[6]
Boiling Point	~204.9 °C (predicted)	[5][8]
Density	~1.265 g/cm <sup>3</sup> (predicted)	[5][9]
Synonyms	Benzoyl chloride, 2-fluoro-6-methyl-	[5]
Storage	Inert atmosphere, room temperature	[6]

**Safety Information:** This compound is classified as corrosive. Standard handling procedures for acid chlorides should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

- GHS Pictogram: GHS05 (Corrosion)[6]
- Signal Word: Danger[6]
- Hazard Statement: H314 (Causes severe skin burns and eye damage)[6]

## Synthesis and Manufacturing Protocol

The primary and most efficient route to **2-Fluoro-6-methylbenzoyl chloride** is through the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-6-methylbenzoic acid.

### Synthesis of 2-Fluoro-6-methylbenzoyl Chloride from 2-Fluoro-6-methylbenzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride ( $\text{SOCl}_2$ ) is a widely accepted and industrially viable method due to its efficacy and the convenient removal of byproducts.[10]

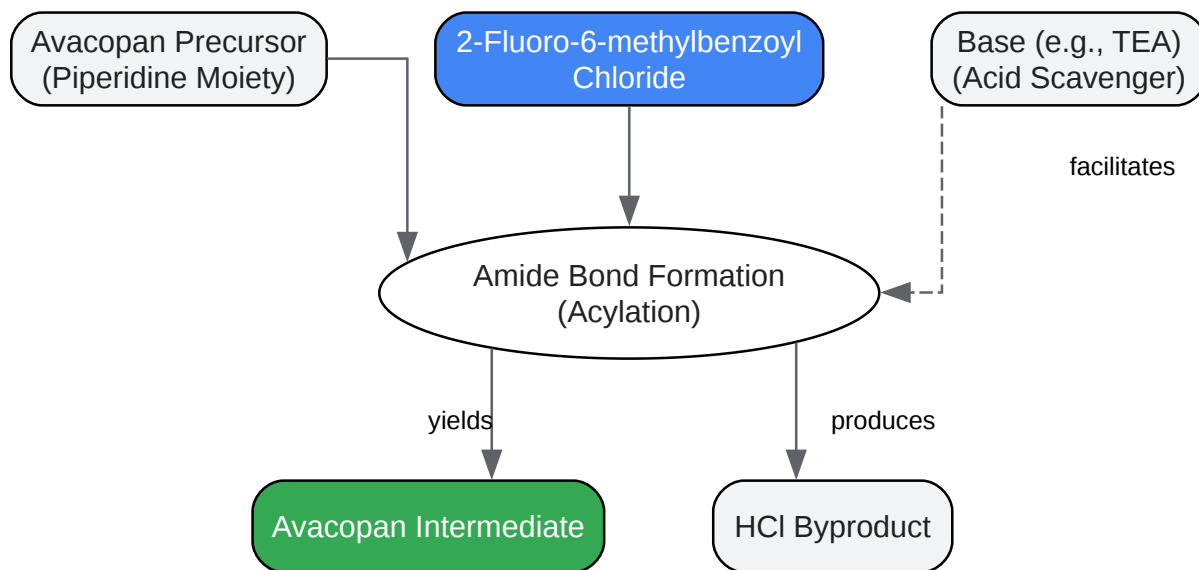
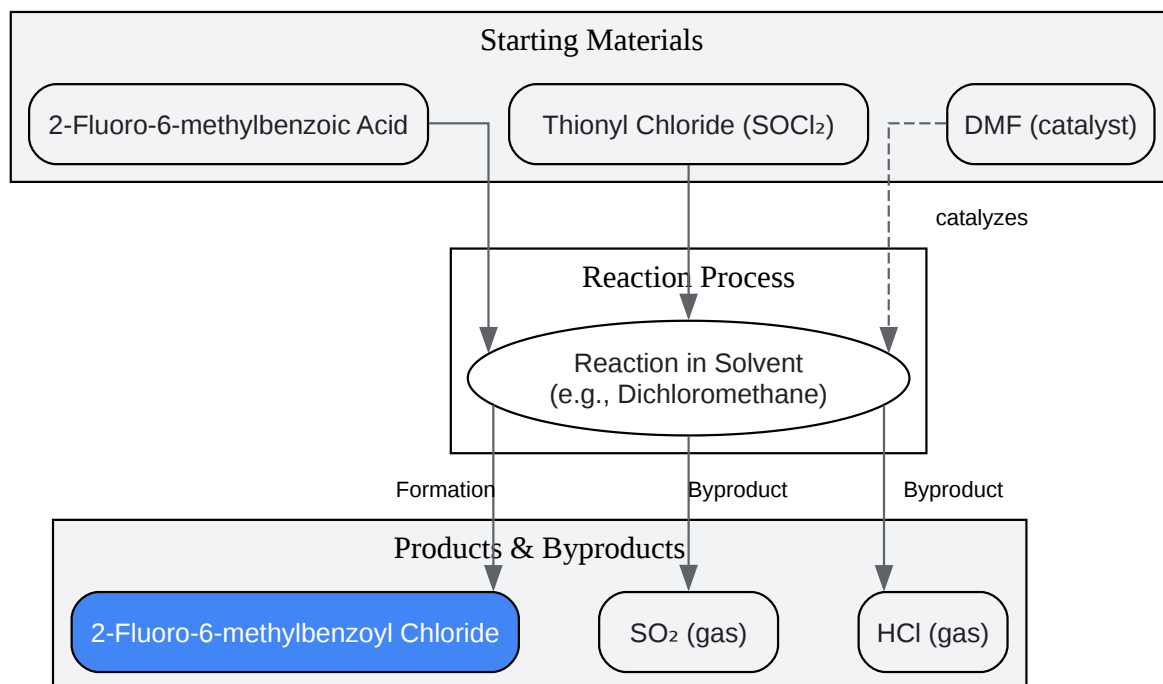
#### Experimental Protocol:

- **Setup:** A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is placed under a nitrogen atmosphere. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases ( $\text{SO}_2$  and  $\text{HCl}$ ) produced.
- **Charging Reagents:** To the flask, add 2-Fluoro-6-methylbenzoic acid (1.0 equivalent). Add anhydrous dichloromethane or toluene as the solvent.
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 equivalents) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[10]
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride ( $\text{SOCl}_2$ ) (approximately 1.2 to 1.5 equivalents) to the flask via an addition funnel at room temperature. The reaction is exothermic, and a controlled addition rate is necessary.

- **Reaction:** After the addition is complete, the reaction mixture is gently heated to reflux (typically 40-60 °C) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like TLC or <sup>1</sup>H NMR.
- **Workup:** Once the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation).
- **Purification:** The crude **2-Fluoro-6-methylbenzoyl chloride** can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

#### Causality and Justification:

- **Thionyl Chloride:** This reagent is preferred because the byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, which simplifies the product isolation and purification process.<sup>[10]</sup>
- **DMF Catalyst:** The reaction rate for the formation of acyl chlorides with thionyl chloride can be slow. DMF acts as a catalyst, significantly accelerating the conversion and allowing the reaction to proceed under milder conditions.<sup>[10]</sup>



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